molecular formula C6H11BF3K B8204874 Potassium (z)-trifluoro(4-methylpent-2-en-2-yl)borate

Potassium (z)-trifluoro(4-methylpent-2-en-2-yl)borate

Cat. No.: B8204874
M. Wt: 190.06 g/mol
InChI Key: RPXOADNYGMRWFX-CVDVRWGVSA-N
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Description

Potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is used as a potent boronic acid surrogate in various organic synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (z)-trifluoro(4-methylpent-2-en-2-yl)borate typically involves the reaction of the corresponding boronic acid with potassium fluoride and a fluorinating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various substituted boronic acids, boranes, and other organoboron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Potassium (z)-trifluoro(4-methylpent-2-en-2-yl)borate involves its ability to act as a boronic acid surrogate in cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an organohalide to form the desired product. The molecular targets and pathways involved include the activation of the boron atom and the formation of carbon-boron bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro-[(Z)-4-methylpent-2-en-2-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3.K/c1-5(2)4-6(3)7(8,9)10;/h4-5H,1-3H3;/q-1;+1/b6-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXOADNYGMRWFX-CVDVRWGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=CC(C)C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C(=C/C(C)C)/C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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